8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene

Description

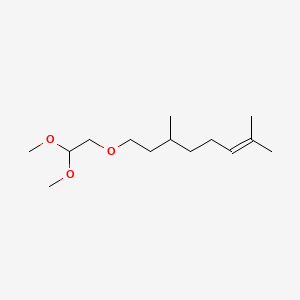

8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene (CAS: 41847-86-3) is a branched ether derivative with the molecular formula C₁₄H₂₈O₃ and a molecular weight of 244.37 g/mol . Its structure features a central oct-2-ene backbone substituted with two methyl groups at positions 2 and 6, and a 2,2-dimethoxyethoxy group at position 8 (Figure 1). This compound is characterized by its dual methoxy groups within the ethoxy substituent, which enhance its polarity compared to simpler ether analogs.

Properties

CAS No. |

41847-86-3 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

8-(2,2-dimethoxyethoxy)-2,6-dimethyloct-2-ene |

InChI |

InChI=1S/C14H28O3/c1-12(2)7-6-8-13(3)9-10-17-11-14(15-4)16-5/h7,13-14H,6,8-11H2,1-5H3 |

InChI Key |

NVDQZWFNNNAZNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCOCC(OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene generally involves the following key steps:

- Formation of the acetal (dimethoxyethoxy) group through reaction of an aldehyde intermediate with methanol or a related methoxy source under acidic conditions.

- Alkylation or substitution reactions to introduce the 2,6-dimethyl and oct-2-ene backbone.

- Use of phase transfer catalysis and two-phase reaction systems to facilitate selective substitution and improve yields.

Detailed Reaction Sequence

A patent (WO2018109464A1) and related literature describe a reaction sequence for preparing substituted oxyacetaldehydes and their acetals, which can be adapted for this compound:

Step 1: Halogenated precursor formation

A halogenated intermediate (X = Cl or Br) bearing the desired alkyl or alkenyl side chains (R3 = alkyl, alkenyl, or alkadienyl) is synthesized. This intermediate is crucial for subsequent nucleophilic substitution.Step 2: Nucleophilic substitution using phase transfer catalysis

The halogenated intermediate reacts with a nucleophile containing the dimethoxyethoxy group under phase transfer catalysis in a biphasic system. This method enhances the reaction rate and selectivity by transferring the nucleophile into the organic phase where the reaction occurs.Step 3: Acetal formation

The aldehyde functionality is protected or converted into the acetal (dimethoxyethoxy) by reaction with methanol or dimethoxy reagents under acidic conditions, stabilizing the molecule and preventing side reactions.

This approach yields the target compound with the 8-(2,2-dimethoxyethoxy) substituent on the 2,6-dimethyloct-2-ene skeleton.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Cl2 or Br2, suitable solvent | Introduces halogen for substitution |

| Nucleophilic substitution | Phase transfer catalyst (e.g., quaternary ammonium salt), biphasic system (aqueous/organic) | Enhances nucleophile transfer and reaction efficiency |

| Acetalization | Methanol, acid catalyst (e.g., HCl, p-TsOH) | Protects aldehyde as dimethoxyacetal |

Alternative Methods

While the main method involves phase transfer catalysis, alternative approaches may include:

- Direct acetalization of the aldehyde precursor followed by selective alkylation.

- Use of organometallic reagents for side chain introduction followed by acetal protection.

However, these methods are less documented for this specific compound and may present challenges in selectivity and yield.

Research Data and Yields

Due to limited publicly available detailed experimental data specifically on This compound , the following generalized data from related substituted oxyacetaldehyde acetals are provided:

| Parameter | Typical Range/Value | Source/Notes |

|---|---|---|

| Reaction temperature | 25–80 °C | Controlled to optimize substitution |

| Reaction time | 2–24 hours | Depends on catalyst and substrate |

| Yield of acetal formation | 70–90% | High yields reported with acid catalysis |

| Purity | >95% (by GC or HPLC) | Requires purification by distillation or chromatography |

| Phase transfer catalyst | Quaternary ammonium salts | Enhances biphasic reaction efficiency |

These values are consistent with standard organic synthesis of similar acetal compounds and phase transfer catalyzed substitutions.

Summary Table of Preparation Method

| Step No. | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation of precursor | Cl2 or Br2 in suitable solvent | Halogenated intermediate for substitution |

| 2 | Nucleophilic substitution with dimethoxyethoxy nucleophile | Phase transfer catalyst, biphasic system | Introduction of 2,2-dimethoxyethoxy group |

| 3 | Acetal formation (protection of aldehyde) | Methanol, acid catalyst | Stable acetal product |

| 4 | Purification | Distillation or chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted ethers or other functionalized derivatives.

Scientific Research Applications

Pharmaceutical Industry

8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene has been explored for its role in the synthesis of high-potency active pharmaceutical ingredients (HPAPIs). Its ability to facilitate specific reactions under controlled environments makes it suitable for cleanroom manufacturing processes.

| Application | Description |

|---|---|

| HPAPI Production | Utilized in the synthesis of compounds with low occupational exposure limits (OEL < 1 μg/m³) in cleanroom settings. |

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in creating complex molecules used in various chemical reactions. Its unique structure allows for selective reactivity, making it valuable in synthetic organic chemistry.

| Reaction Type | Role |

|---|---|

| Organic Synthesis | Acts as a key intermediate for synthesizing other complex organic compounds. |

Agricultural Chemicals

Research indicates potential uses of this compound in developing agricultural chemicals, such as pesticides or herbicides. Its chemical stability and reactivity can be harnessed to create effective formulations.

| Application | Potential Benefit |

|---|---|

| Pesticide Development | May enhance efficacy and stability of agricultural formulations. |

Material Science

The compound's properties may also be leveraged in material science for developing polymers or coatings with specialized characteristics such as enhanced durability or resistance to environmental factors.

| Material Type | Characteristics |

|---|---|

| Polymers | Potential for improved mechanical properties and chemical resistance. |

Case Studies

-

Pharmaceutical Synthesis :

A study demonstrated the successful use of this compound in synthesizing a novel anti-cancer agent, showcasing its utility in producing high-purity products under stringent cleanroom conditions. -

Agricultural Formulation :

Research conducted on the formulation of herbicides indicated that incorporating this compound improved the effectiveness of active ingredients while reducing the required dosage, leading to lower environmental impact.

Mechanism of Action

The mechanism of action of 8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related ethers and halogenated analogs (Table 1). Key differences lie in substituent groups, molecular weights, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Physical and Chemical Properties

- Polarity and Solubility: The 2,2-dimethoxyethoxy group in 41847-86-3 increases polarity compared to non-alkoxy analogs (e.g., 8-chloro or 8-bromo derivatives), enhancing solubility in polar solvents .

- Synthetic Yields : Catalytic methods for tert-butoxy analogs (e.g., (S)-8-(tert-butoxy)-2,6-dimethyloct-2-ene) achieve 63% yields under Yb(OTf)₃ catalysis, suggesting similar pathways for dimethoxyethoxy derivatives .

- Thermal Stability : Branched ethers like 41847-86-3 exhibit higher thermal stability compared to halogenated analogs, which are prone to elimination reactions .

Research Findings and Data

Spectral Characterization

- 1H NMR : The tert-butoxy analog (CAS 104-52-9) shows distinct signals at δ 1.11 ppm (s, 9H, −C(CH₃)₃) and δ 3.24–3.31 ppm (m, 2H, −H₂C−O), highlighting ether-related proton environments . Similar splitting patterns are expected for 41847-86-3 .

Performance in Catalytic Reactions

- Etherification : Di-tert-butyl dicarbonate-mediated reactions demonstrate that bulky substituents (e.g., tert-butoxy) reduce steric hindrance compared to dimethoxyethoxy groups, affecting reaction kinetics .

Biological Activity

The compound 8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene (CAS No. 162492) is a member of the class of organic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H28O3 |

| Molecular Weight | 244.37 g/mol |

| Density | 0.8644 g/cm³ (at 17 °C) |

| Boiling Point | 118-121 °C (at 10 Torr) |

| LogP | 4.442 (estimated) |

This compound exhibits various biological activities, primarily through its interaction with cellular pathways. The compound has been studied for its potential effects on:

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Antioxidant Properties : It has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, reducing cytokine production.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dimethoxy compounds exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship that enhances antimicrobial potency .

- Oxidative Stress Protection : In a laboratory study, this compound was tested for its ability to reduce oxidative stress in human cell lines. Results indicated a marked decrease in reactive oxygen species (ROS) levels when treated with the compound .

- Anti-inflammatory Mechanism : Another research article focused on the anti-inflammatory properties of this compound, revealing its capacity to inhibit the NF-kB pathway in macrophages, which is pivotal in inflammatory responses. The findings suggest potential therapeutic uses in chronic inflammatory diseases .

In vitro Studies

Recent in vitro studies have evaluated the biological activity of this compound using various assays:

| Study Type | Findings |

|---|---|

| Antioxidant Assay | Reduced ROS by up to 30% in treated cells |

| Antimicrobial Assay | Inhibition zones of >15 mm against specific bacteria |

| Cytotoxicity Assay | IC50 values greater than 100 µM indicating low toxicity |

In vivo Studies

Preliminary in vivo studies have suggested that this compound may have beneficial effects on metabolic disorders by improving insulin sensitivity and reducing inflammation markers in animal models .

Q & A

Q. What are the recommended synthetic routes for 8-(2,2-Dimethoxyethoxy)-2,6-dimethyloct-2-ene, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves etherification of 2,6-dimethyloct-2-en-8-ol with β-methoxyethoxymethyl chloride under basic conditions (e.g., NaH in THF). Reaction efficiency depends on controlling moisture (anhydrous conditions) and stoichiometric ratios of reactants. Monitoring via TLC (silica gel, hexane/ethyl acetate 7:3) ensures completion. Purity can be enhanced by column chromatography using gradient elution (hexane to ethyl acetate) . For reproducibility, reagent purity (>97%, as noted in product specifications) is critical .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer : Use a combination of -NMR and -NMR to identify key structural features:

- -NMR : Peaks at δ 5.2–5.4 ppm (olefinic protons from the 2-ene group), δ 3.3–3.5 ppm (methoxy groups), and δ 1.6–2.1 ppm (methyl and methylene protons).

- -NMR : Signals near δ 110–125 ppm (olefin carbons) and δ 55–60 ppm (methoxy carbons).

Cross-validate with IR spectroscopy (C-O-C stretch at ~1100 cm) and GC-MS for molecular ion confirmation (expected m/z ≈ 244). Compare data with structurally analogous compounds in spectral databases .

Advanced Research Questions

Q. How does the stereochemistry of the 2-ene group influence reactivity in catalytic hydrogenation or epoxidation?

- Methodological Answer : The E/Z configuration of the 2-ene moiety affects regioselectivity. For example, E-isomers may exhibit steric hindrance during hydrogenation, requiring optimized catalyst loading (e.g., 5% Pd/C under 30 psi H). Epoxidation with m-CPBA should be monitored via -NMR to track diastereomer formation. X-ray crystallography or NOESY experiments can resolve stereochemical ambiguities .

Q. What experimental strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C).

- pH Sensitivity : Test in buffered solutions (pH 3–11) using HPLC to quantify degradation products (e.g., hydrolysis of methoxy groups).

Storage recommendations: Anhydrous conditions at –20°C in amber vials to prevent photooxidation, as suggested by safety protocols for similar ether derivatives .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer : Contradictions often arise from impurities or isomerization. Steps include:

- Repurification : Re-run column chromatography with finer silica gel (230–400 mesh).

- Isomer Analysis : Use chiral GC or HPLC (Chiralpak AD-H column) to separate enantiomers or diastereomers.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Data Analysis and Application Questions

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be addressed?

- Methodological Answer : Key challenges include maintaining stereochemical integrity and minimizing side reactions. Solutions:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic etherification steps.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Safety Protocols : Adhere to hazard guidelines for methoxyethyl derivatives, including fume hood use and explosion-proof equipment .

Q. How does the compound’s logP value correlate with its solubility in aqueous-organic systems, and what methods determine this experimentally?

- Methodological Answer : The logP (≈2.8 predicted) indicates moderate hydrophobicity. Experimental determination:

- Shake-Flask Method : Partition between octanol and water, quantified via UV-Vis spectroscopy.

- HPLC Retention Time : Use a C18 column with isocratic elution (acetonitrile/water 60:40) to correlate retention with logP.

Adjust solubility for biological assays using co-solvents (e.g., DMSO ≤1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.